N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Research on compounds structurally related to "N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide" has explored their potential as pharmacological agents. For instance, compounds with the 1,3,4-oxadiazole moiety, similar to the one present in the aforementioned compound, have been evaluated for their antimicrobial properties. The study "Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide" by Khalid et al. (2016) describes the synthesis of various N-substituted derivatives and their screening against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds incorporating the 1,3,4-oxadiazol-2-yl moiety have been a subject of interest in the field of organic chemistry. For example, "Crystal structure studies, Hirshfeld surface analysis and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives" by Kumara et al. (2017) detailed the synthesis of new derivatives and their confirmation through X-ray diffraction studies, providing insights into the reactive sites and intermolecular interactions of such molecules (Kumara et al., 2017).
Antimicrobial and Anticancer Potential
Compounds with 1,3,4-oxadiazole cores have been explored for their potential in treating infectious diseases and cancer. The antimicrobial activities of some azole derivatives, which share structural similarities with the compound , were investigated in the study "Design, synthesis and antimicrobial activities of some azole derivatives" by Başoğlu et al. (2013), where new derivatives exhibited activity against various microorganisms (Başoğlu et al., 2013). Additionally, "Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents" by Rehman et al. (2018) focused on the synthesis of propanamide derivatives and their evaluation as anticancer agents, highlighting the therapeutic potential of such compounds (Rehman et al., 2018).
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-15-9-3-2-7-13(15)18-21-22-19(28-18)20-17(24)14-8-4-5-11-23(14)30(25,26)16-10-6-12-29-16/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFRBDGWGVFDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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